Fenfluthrin
Description
Contextualization within Pyrethroid Insecticide Chemistry Research
Synthetic pyrethroids, including fenfluthrin (B1232568), are characterized by their potent insecticidal activity and are structurally analogous to the natural pyrethrins. nih.gov The core of pyrethroid research revolves around modifying the chemical structure of these compounds to enhance their efficacy, stability, and selectivity. This compound is a photostable pyrethroid, a result of research aimed at overcoming the environmental instability of early synthetic pyrethroids. nih.gov
The mechanism of action for pyrethroids, including this compound, is primarily through the disruption of the nervous system in insects. They achieve this by targeting the voltage-gated sodium channels, causing prolonged channel opening, which leads to paralysis and death of the insect. chemicalbook.com Research in this area often involves structure-activity relationship (SAR) studies to understand how specific molecular features influence the insecticidal potency of these compounds. This compound, with its distinct chemical structure, has been a subject in such research to elucidate the nuances of pyrethroid-sodium channel interactions.
Historical Perspectives on this compound-Related Compound Development
The development of synthetic pyrethroids dates back to the mid-20th century, with the synthesis of allethrin (B1665230) being a significant milestone. This spurred further research to create more potent and stable compounds. The evolution of pyrethroids can be broadly categorized into generations, with each generation representing advancements in chemical stability and insecticidal activity.
This compound emerged from research efforts by Bayer in the 1970s, a period that saw the development of several photostable pyrethroids. nih.gov Specifically, research found that the pentafluorobenzyl ester of permethric acid exhibited superior activity against various insects, with the trans-isomers like this compound showing particularly rapid action against dipterous insects. nih.gov However, this compound, along with its cis-isomer NAK1901, was eventually discontinued (B1498344) due to economic reasons and its susceptibility to nucleophilic attack at the 4-fluorine position on the benzyl (B1604629) group. nih.gov
Despite its discontinuation, the research that led to this compound contributed to the development of other significant pyrethroids. For instance, tefluthrin (B143116) was developed by replacing the 4-fluorine of a this compound-like structure with a methyl group, while transfluthrin (B58387) was created by replacing the 4-fluorine with a hydrogen atom. nih.gov
Current Research Paradigms and Unaddressed Inquiries Pertaining to this compound
While this compound itself is an obsolete insecticide, the principles learned from its development and study continue to inform current research in pyrethroid chemistry. herts.ac.uk A significant focus of modern pyrethroid research is the issue of insecticide resistance. The widespread use of pyrethroids has led to the evolution of resistance in many insect populations, often through mechanisms such as target-site mutations in the voltage-gated sodium channel or enhanced metabolic detoxification. nih.gov Understanding how different structural features of pyrethroids, like those present in this compound, contribute to overcoming or succumbing to these resistance mechanisms is an active area of investigation.
A notable unaddressed inquiry is the full toxicological profile of many older pyrethroids, including this compound, and their environmental fate. While general characteristics are known, detailed long-term ecological impact studies are often limited for compounds that were not widely commercialized or have been discontinued.
Furthermore, there is ongoing interest in developing novel synthetic methodologies for pyrethroid synthesis. For example, a magnesium-prompted C-H bond functionalization approach has been reported for the formal synthesis of this compound, highlighting the continuing academic interest in efficient and novel synthetic routes for this class of compounds.
Detailed Research Findings
Research on this compound has provided valuable data on its chemical properties and insecticidal efficacy.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 75867-00-4 |
| Molecular Formula | C₁₅H₁₁Cl₂F₅O₂ |
| Molecular Weight | 389.14 g/mol |
| Physical State | Colourless crystalline solid |
| Boiling Point | 349.0±42.0 °C (Predicted) |
| Density | 1.4307 (estimate) |
| Solubility | Dichloromethane (Slightly), Chloroform (Sparingly), Ethyl Acetate (Slightly) |
Data sourced from various chemical databases. herts.ac.ukchemicalbook.combcpcpesticidecompendium.org
Insecticidal Activity of this compound
A study evaluating the insecticidal activity of this compound against different developmental stages of three vector mosquitoes provided the following findings:
Ovicidal Effect: The EC90 concentration of this compound showed an ovicidal effect on Anopheles stephensi and Aedes aegypti. nih.gov
Larvicidal Activity: Both this compound and cyfluthrin (B156107) were found to be more active against the fourth larval instars of all mosquito species tested. This compound brought about a maximum inhibition in adult emergence of 36.8% in Anopheles stephensi. nih.gov
Effects on Reproduction: this compound treatment in female Anopheles stephensi and Aedes aegypti led to reduced fecundity rates. The fertility rates of all tested mosquito species were significantly reduced by this compound. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F5O2/c1-15(2)6(3-7(16)17)8(15)14(23)24-4-5-9(18)11(20)13(22)12(21)10(5)19/h3,6,8H,4H2,1-2H3/t6-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATDSXRLIUJOQN-SVRRBLITSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)OCC2=C(C(=C(C(=C2F)F)F)F)F)C=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041972 | |
| Record name | Fenfluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75867-00-4, 67640-23-7, 67640-14-6 | |
| Record name | Fenfluthrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75867-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzyl RS-trans-Permethrinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067640237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenfluthrin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075867004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenfluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-pentafluorobenzyl (1R-trans)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5,6-pentafluorobenzyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.739 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENFLUTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/416P10SE9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Chemistry and Structural Elucidation of Fenfluthrin and Analogues
Methodologies for Fenfluthrin (B1232568) Synthesis
The synthesis of this compound and similar pyrethroids involves intricate chemical transformations, with a particular focus on efficient and selective routes.
Polyfluoroarene C–H Functionalization Approaches
A notable advancement in the synthesis of fluorinated pyrethroids, including this compound, involves polyfluoroarene C–H functionalization acs.orgresearchgate.netnih.govacs.orgsemanticscholar.org. This methodology allows for the direct functionalization of C-H bonds in polyfluoroarene systems, bypassing traditional, often more complex, synthetic steps. A key development is a magnesium-promoted approach that facilitates the addition of polyfluoroarenes to aldehydes at ambient temperatures acs.orgresearchgate.netacs.org. This method is characterized by:
Direct C-H Bond Addition: It enables the direct functionalization of polyfluoroarene C-H bonds, which are typically less reactive.
Selectivity: The process demonstrates excellent mono-addition selectivity, favoring the addition of a single polyfluoroaryl group to the aldehyde.
Functional Group Tolerance: The reaction exhibits broad compatibility with various functional groups, allowing for the synthesis of complex molecules.
Practicality: The methodology is described as practical, efficient, and suitable for gram-scale synthesis acs.orgresearchgate.netacs.org.
This approach has been successfully applied in the formal synthesis of important pyrethroid insecticides such as transfluthrin (B58387), tefluthrin (B143116), and this compound acs.orgresearchgate.netnih.govacs.org. The general reaction involves the C-H bond addition of polyfluoroarenes to aldehydes, leading to the formation of versatile polyfluoroaryl carbinols, which are then further elaborated into the final pyrethroid structures acs.orgresearchgate.net.
Stereoselective Synthetic Pathways to this compound Isomers
Pyrethroids, including this compound, often possess chiral centers, leading to the existence of multiple stereoisomers mdpi.comnih.govnih.govresearchgate.netrsc.orgarkat-usa.orgmontana.eduscispace.commdpi.comnih.gov. The biological activity of these compounds is frequently stereospecific, meaning that different stereoisomers can exhibit significantly different levels of insecticidal potency mdpi.comnih.govrsc.orgmontana.edu. Therefore, stereoselective synthetic pathways are crucial for the efficient production of specific, highly active isomers.
Research in pyrethroid synthesis has focused on developing methods to control the formation of these stereoisomers. Techniques such as:
Enzymatic Resolution: The use of enzymes, like lipases, has proven effective in resolving racemic mixtures of precursors, yielding enantiomerically pure alcohols or acids mdpi.comnih.govarkat-usa.orgmdpi.com.
Chiral Catalysis: Employing chiral catalysts in key synthetic steps can direct the formation of specific stereoisomers during bond formation.
Chiral Auxiliaries: The use of temporary chiral groups attached to reactants can guide stereoselective reactions.
Asymmetric Synthesis: Designing synthetic routes that inherently favor the formation of one stereoisomer over others.
For instance, studies on related pyrethroids have demonstrated that specific stereoisomers, such as the (1R,2R)-ether in one study, showed significantly higher insecticidal activity compared to other stereoisomers mdpi.com. The development of methods to synthesize and separate these isomers is vital for optimizing the efficacy and understanding the structure-activity relationships of pyrethroid insecticides mdpi.comnih.govresearchgate.netrsc.orgmontana.eduscispace.com.
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of this compound analogues and derivatives are driven by the desire to enhance insecticidal properties, improve selectivity, and understand the fundamental principles governing their biological activity.
Structure-Activity Relationship (SAR) Investigations in Non-Clinical Contexts
Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to the this compound molecule influence its biological effects, primarily its insecticidal potency. These investigations systematically alter specific parts of the molecule and evaluate the resulting changes in activity, typically against target insect species.
Key areas of investigation in SAR studies for pyrethroids include:
Fluorine Substitution: The introduction of fluorine atoms into the molecular structure has been a significant strategy. Fluorination can influence lipophilicity, metabolic stability, and binding affinity to target sites, often leading to enhanced insecticidal efficacy rothamsted.ac.ukrothamsted.ac.uknih.govmdpi.comresearchgate.net. For example, studies on fluoro-olefin pyrethroids have shown that fluorine incorporation at olefinic positions can maintain or increase activity rothamsted.ac.uk.
Stereochemistry: As mentioned, the stereochemistry at chiral centers plays a critical role in activity. SAR studies often compare the insecticidal potency of different stereoisomers to identify the most active configurations mdpi.comnih.govrsc.orgmontana.edu.
Modification of Acid and Alcohol Moieties: Alterations to the cyclopropane (B1198618) carboxylic acid part or the alcohol component of the pyrethroid ester linkage can lead to significant changes in insecticidal activity and spectrum nih.govmontana.edutandfonline.comjst.go.jpcreative-biolabs.comencyclopedia.pubnih.gov.
These SAR investigations, conducted in non-clinical settings (e.g., in vitro assays or insect bioassays), provide crucial insights into the molecular features responsible for insecticidal action, guiding the design of new and improved compounds rothamsted.ac.ukresearchgate.nettandfonline.comnih.govnih.govmdpi.com.
Modulations of Molecular Architecture for Enhanced Biological Interaction Selectivity
Beyond general potency, modulating the molecular architecture of this compound and its analogues aims to achieve enhanced biological interaction selectivity . This involves designing molecules that interact more specifically with target sites in pests, potentially leading to improved efficacy or reduced impact on non-target organisms.
Strategies for modulating selectivity include:
Target-Specific Modifications: Tailoring the structure to optimize binding to specific insect sodium channels or other target proteins, thereby increasing selectivity for insecticidal action.
Metabolic Stability: Designing analogues that are more readily metabolized by target pests but less so by non-target organisms, or vice versa, to influence selective toxicity.
Physicochemical Properties: Adjusting lipophilicity, polarity, and volatility through structural modifications can influence uptake, distribution, and interaction with biological targets in a selective manner. For instance, fluorine incorporation can alter lipophilicity and membrane permeability, impacting how the molecule interacts with biological systems mdpi.comresearchgate.net.
The goal is to create compounds that are highly effective against target pests while minimizing unintended interactions with beneficial insects or other organisms. This often involves a delicate balance of structural features that influence both potency and selectivity mdpi.comresearchgate.nettandfonline.comnih.gov.
Spectroscopic and Chromatographic Techniques for Structural Characterization
Confirming the successful synthesis and purity of this compound and its analogues relies heavily on a suite of advanced spectroscopic and chromatographic techniques . These methods provide definitive structural information and allow for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR spectroscopy are indispensable for elucidating the detailed structure of organic molecules. They provide information about the connectivity of atoms, the presence of different functional groups, and the stereochemistry of the molecule mdpi.comscribd.comgoogleapis.comresearchgate.net. ¹⁹F NMR can be particularly useful for fluorinated compounds like this compound.
Mass Spectrometry (MS): MS provides the molecular weight of the compound and fragmentation patterns that can help confirm its structure. Techniques like GC-MS (Gas Chromatography-Mass Spectrometry) and LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly used to identify and quantify pyrethroids in complex matrices scribd.comgoogleapis.comresearchgate.netcdc.govnih.govresearchgate.netusgs.gov. Tandem MS (MS/MS) offers increased sensitivity and selectivity researchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups (e.g., carbonyls, esters, C-F bonds) based on their characteristic vibrational frequencies scribd.comresearchgate.net.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for separating, identifying, and quantifying pyrethroids and their isomers. It is widely used for purity analysis and for separating complex mixtures due to its high resolution and sensitivity cdc.govnih.govresearchgate.netusgs.govtricliniclabs.comrssl.comopenaccessjournals.comchromtech.comresearchgate.net. Chiral HPLC columns are specifically employed for the separation and analysis of stereoisomers nih.govgoogleapis.com.
Gas Chromatography (GC): GC, often coupled with detectors like Electron Capture Detection (ECD) or Mass Spectrometry (MS), is another cornerstone for the analysis of volatile and semi-volatile compounds like pyrethroids cdc.govnih.govresearchgate.netusgs.govtricliniclabs.comrssl.comchromtech.com. GC-ECD is particularly sensitive to halogenated compounds.
These analytical techniques are essential for confirming the identity, purity, and structural integrity of synthesized compounds, ensuring the reliability of SAR studies and the quality of synthesized materials scribd.comgoogleapis.comresearchgate.netcdc.govnih.govresearchgate.netusgs.govrssl.comopenaccessjournals.comchromtech.comresearchgate.net.
Compound List
this compound
Transfluthrin
Tefluthrin
Bioallethrin
Phenothrin
Resmethrin
Bioresmethrin
Tetramethrin
Cyhalothrin
Fenvalerate
Flucythrinate
Etofenprox
Cycloprothrin
Metofluthrin
Bifenthrin
Fipronil
Flupyradifuron
Bistrifluoron
Chlorfenapyr
λ-cyhalothrin
β-cyfluthrin
Mechanistic Investigations of Fenfluthrin Action in Non Human Biological Systems
Elucidation of Molecular Targets and Binding Dynamics in Model Organisms
The principal molecular target of fenfluthrin (B1232568), like other pyrethroid insecticides, is the voltage-gated sodium channel (VGSC), a critical component for the generation and propagation of nerve impulses. nih.govmdpi.com The interaction of this compound with these channels leads to profound alterations in neuronal function.
Interaction with Voltage-Gated Sodium Channels and Associated Kinetic Modifications
This compound binds to the VGSCs, preventing their normal transition from an activated (ion-conducting) to an inactivated (non-conducting) state. nih.gov This modulation of channel gating results in a prolonged influx of sodium ions, leading to membrane depolarization, repetitive firing of neurons, and ultimately, paralysis and death of the organism. mdpi.com
The binding site for this compound is located in a hydrophobic cavity within the sodium channel protein. nih.gov Homology modeling of the housefly voltage-gated sodium channel suggests this site is delimited by the domain II S4-S5 linker and the IIS5 and IIIS6 helices. nih.gov The binding of this compound within this pocket is thought to stabilize the open state of the channel. nih.gov
Studies on insecticide resistance have provided further insight into the binding dynamics. Mutations in the amino acid sequence of the VGSC can alter the binding affinity of pyrethroids, including this compound. For instance, a change at the T929 residue in a region of the binding site is predicted to confer resistance to this compound, deltamethrin (B41696), permethrin (B1679614), and DDT. nih.gov Conversely, a mutation at the M918 residue, located deeper in the binding pocket, confers resistance to permethrin and deltamethrin but not to the shorter-chain pyrethroid this compound. nih.gov
Electrophysiological studies on pyrethroids demonstrate that they slow the kinetics of both channel inactivation and deactivation, leading to persistent "late" currents during depolarization and characteristic "tail" currents upon repolarization. nih.govnih.govnih.gov While specific quantitative data for this compound's effect on channel kinetics are not extensively detailed in the provided search results, the general mechanism for pyrethroids involves a significant prolongation of the open state of the sodium channel. mdpi.comnih.gov The rate of decay of the tail current is dependent on the specific pyrethroid structure. nih.gov
Modulation of Neurotransmitter Systems and Signal Transduction Pathways
The persistent depolarization caused by this compound's action on sodium channels can secondarily affect various neurotransmitter systems and signal transduction pathways. While direct modulation of these systems by this compound is not as well-characterized as its effects on VGSCs, the disruption of normal ion gradients inevitably impacts neuronal communication.
Pyrethroid insecticides have been shown to indirectly influence GABAergic neurotransmission. The sustained depolarization can lead to an increased release of the excitatory neurotransmitter glutamate (B1630785) and a decrease in the release of the inhibitory neurotransmitter GABA. This imbalance further contributes to the hyperexcitability of the nervous system.
Furthermore, alterations in intracellular calcium concentrations ([Ca2+]i) are a known consequence of pyrethroid exposure. nih.gov The massive influx of sodium ions can lead to the opening of voltage-gated calcium channels (VGCCs), resulting in an elevation of intracellular calcium. nih.gov This influx of calcium is a critical event in numerous signal transduction cascades, and its dysregulation can trigger a variety of downstream effects, including neurotransmitter release, gene expression changes, and, in cases of prolonged exposure, apoptosis. nih.gov Some pyrethroids have been shown to induce [Ca2+]i rises by causing phospholipase C (PLC)-dependent Ca2+ release from the endoplasmic reticulum and promoting Ca2+ entry through store-operated Ca2+ channels. nih.gov
Cellular and Subcellular Responses to this compound Exposure
Exposure to this compound at the cellular level manifests primarily as neurotoxicity. The hyperexcitability of neurons due to modified sodium channel function is the central cellular response. This can lead to a range of observable effects, from increased spontaneous neuronal firing to, at higher concentrations or with prolonged exposure, a complete block of nerve conduction. mdpi.com
Enzymatic Biotransformation and Metabolic Pathways in Non-Human Organisms
The toxicity of this compound in non-human organisms is significantly influenced by the rate and pathways of its metabolic detoxification. Two primary enzyme families are involved in the biotransformation of pyrethroids: cytochrome P450 monooxygenases and carboxylesterases. nih.govnih.gov
Cytochrome P450 Monooxygenase-Mediated Metabolism
Cytochrome P450 (CYP) enzymes are a major component of Phase I metabolism, responsible for the oxidative degradation of a wide range of xenobiotics, including pyrethroids. nih.gov These enzymes introduce polar functional groups into the this compound molecule, increasing its water solubility and facilitating its excretion.
In mammals, several CYP isoforms have been identified as being capable of metabolizing pyrethroids. In rats, these include CYP1A1, CYP1A2, CYP2C6, CYP2C11, and CYP3A2. doi.orgresearchgate.net For humans, the key isoforms involved are CYP2C8, CYP2C9, CYP2C19, and CYP3A4. doi.org While direct evidence for the specific CYP isoforms that metabolize this compound is limited in the provided search results, it is highly probable that members of these subfamilies are involved. The induction of certain CYP isoforms, such as CYP3A4, has been observed following exposure to some pyrethroids. nih.govnih.gov
The metabolic reactions catalyzed by CYPs on pyrethroids typically involve hydroxylation at various positions on both the acid and alcohol moieties of the molecule.
Esterase and Hydrolase Enzyme Activities in Detoxification
The primary and often rate-limiting step in the detoxification of this compound is the cleavage of its ester bond, a reaction catalyzed by carboxylesterases (CEs). nih.govnih.gov This hydrolysis breaks down the this compound molecule into its constituent carboxylic acid and alcohol metabolites, which are generally less toxic and more readily excreted. researchgate.net
The resulting carboxylic acid and alcohol metabolites can then undergo further Phase II metabolism, such as conjugation with glucuronic acid or sulfate, to further increase their water solubility before elimination from the body.
Interactive Data Table: Key Enzymes in this compound Metabolism
| Enzyme Family | Specific Isoforms (in mammals) | Primary Function in this compound Metabolism |
| Cytochrome P450 Monooxygenases (CYPs) | CYP1A1, CYP1A2, CYP2C6, CYP2C11, CYP3A2 (Rat) CYP2C8, CYP2C9, CYP2C19, CYP3A4 (Human) | Oxidative degradation (e.g., hydroxylation) of the this compound molecule, increasing its polarity. |
| Carboxylesterases (CEs) | hCE-1, hCE-2 (Human) and analogous enzymes in other species. | Hydrolysis of the ester bond in this compound, breaking it down into less toxic acid and alcohol metabolites. |
Conjugation Reactions and Metabolite Formation (e.g., Glucuronidation)
Conjugation reactions represent a critical phase II detoxification pathway in many non-human biological systems, serving to increase the water solubility of xenobiotics and facilitate their excretion. While specific studies detailing the conjugation reactions and subsequent metabolite formation of this compound are not extensively documented in publicly available literature, the metabolic fate of other pyrethroid insecticides provides a strong inferential basis for the likely pathways involved. Key conjugation reactions for pyrethroids include glucuronidation and sulfation, primarily targeting hydroxylated metabolites generated during phase I metabolism.
Research on the related pyrethroid, flumethrin (B136387), has indicated the significant role of Glutathione (B108866) S-transferases (GSTs) in its metabolism in the tick species Haemaphysalis longicornis. nih.govresearchgate.net GSTs are a family of enzymes that catalyze the conjugation of the tripeptide glutathione to a wide variety of xenobiotics, rendering them more water-soluble and less toxic. This finding suggests that glutathione conjugation could be a relevant detoxification pathway for this compound as well, particularly in arthropods. Upregulation of GST gene expression following exposure to flumethrin points to an adaptive response to metabolize the insecticide. nih.govresearchgate.net
Furthermore, the general metabolic pathway for pyrethroids often involves ester hydrolysis, which cleaves the molecule into its constituent acid and alcohol moieties. For pyrethroids containing a 3-phenoxybenzyl alcohol group, a common subsequent metabolic step is conjugation of this alcohol. While direct studies on this compound are lacking, this pattern is well-established for other compounds in this class.
Given the absence of direct research on this compound, a detailed data table of its specific conjugation metabolites cannot be constructed. The table below illustrates the types of conjugation reactions observed for pyrethroids in general, which are presumed to be relevant for this compound.
Interactive Data Table: Presumed Conjugation Reactions of this compound Based on General Pyrethroid Metabolism
| Putative this compound Metabolite Type | Conjugation Reaction | Enzyme Family | Resulting Conjugate | Significance |
| Hydroxylated this compound | Glucuronidation | UDP-glucuronosyltransferases (UGTs) | This compound-glucuronide | Increased water solubility for excretion |
| Hydroxylated this compound | Sulfation | Sulfotransferases (SULTs) | This compound-sulfate | Increased water solubility for excretion |
| This compound or its metabolites | Glutathione Conjugation | Glutathione S-transferases (GSTs) | This compound-glutathione conjugate | Detoxification and enhanced elimination |
Environmental Fate and Ecotoxicological Research of Fenfluthrin
Environmental Persistence and Degradation Dynamics
No specific data on the environmental persistence or degradation dynamics of Fenfluthrin (B1232568) could be located. The half-life of the compound in various environmental compartments, a key measure of persistence, is not documented in available literature. herts.ac.uk
Photodegradation Kinetics and Mechanistic Pathways
There are no available studies detailing the photodegradation kinetics (e.g., half-life under specific light conditions) or the mechanistic pathways for this compound. While research exists for other pyrethroids, which generally involves processes like ester hydrolysis and isomerization, this information is not specific to this compound.
Biodegradation Processes in Soil and Aquatic Compartments
Scientific literature lacks studies on the biodegradation of this compound in either soil or aquatic environments. Data on its half-life under aerobic or anaerobic conditions, the microorganisms involved in its degradation, and the resulting metabolites are not available. herts.ac.uk
Abiotic Transformation Processes (e.g., Hydrolysis)
Information regarding the abiotic transformation of this compound, such as its rate of hydrolysis at different pH levels, is not present in the reviewed sources. The stability of the ester linkage in this compound to non-biological degradation processes has not been publicly documented. herts.ac.uk
Environmental Distribution and Transport Mechanisms
No research detailing the distribution and transport of this compound in the environment could be found.
Sorption Phenomena to Environmental Matrices (Soil, Sediment)
There is no available data on the sorption of this compound to soil or sediment. Key coefficients used to predict mobility, such as the soil adsorption coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc), are not documented. herts.ac.uk
Leaching and Runoff Pathways in Agroecosystems
Due to the absence of sorption data and specific field studies, the potential for this compound to move through the soil profile via leaching or to be transported via surface runoff in agricultural settings is unknown. Models that predict such movement, like the GUS leaching potential index, cannot be calculated without the necessary input parameters. herts.ac.uk
Volatilization and Atmospheric Transport Considerations
The potential for a pesticide to volatilize and be transported in the atmosphere is a key component of its environmental fate. This behavior is primarily governed by its vapor pressure and Henry's Law constant. For this compound, the available data indicates it has a vapor pressure of 1.0 mPa at 20°C, which characterizes it as having low volatility.
However, low volatility does not eliminate the possibility of atmospheric transport. When applied directly to soil or plant surfaces, pesticides can still be subject to spray drift, where fine droplets are carried by wind away from the target area. Therefore, mitigation measures are often advisable during the application of pyrethroids like this compound to minimize this form of off-target movement. While specific studies on the long-range atmospheric transport of this compound are not available, the general principles of pesticide movement suggest that even compounds with low vapor pressure can adsorb to particulate matter and be transported over distances.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Environmental Fate |
|---|---|---|
| Pesticide Type | Pyrethroid Insecticide | Acts as a sodium channel modulator. |
| CAS Number | 75867-00-4 | Unique chemical identifier. |
| Molecular Formula | C₁₅H₁₁Cl₂F₅O₂ | --- |
| Vapor Pressure | 1.0 mPa (at 20°C) | Low volatility, but spray drift remains a concern. |
Note: This table is populated with the limited data available from scientific databases.
Ecological Impact Assessments and Environmental Risk Modeling Methodologies
Ecological risk assessment for a pesticide involves evaluating the potential adverse effects on non-target organisms and ecosystems. This process integrates exposure assessments (how much of the chemical is present in the environment) and effects assessments (the toxicity of the chemical to various organisms). For this compound, specific risk assessments and models are not publicly documented. However, the methodologies applied to other pyrethroids, such as beta-cyfluthrin (B2862585) and fenpropathrin, provide a framework for how such an assessment would be conducted. nih.govregulations.gov
These assessments typically use models to predict environmental concentrations (PECs) in different compartments like water and soil. These PECs are then compared to toxicological endpoints from laboratory studies (e.g., LC50, the concentration lethal to 50% of a test population) to calculate a risk quotient (RQ). An RQ exceeding a certain level of concern triggers further investigation or regulatory action. Given the data gaps, a comprehensive, model-based ecological risk assessment for this compound cannot be finalized. nih.gov
Exposure Pathways for Non-Target Organisms within Ecosystems
Non-target organisms can be exposed to pesticides like this compound through several pathways following its application in agricultural or residential settings.
Spray Drift: As mentioned, the drift of aerosolized droplets during application is a primary route of immediate, direct exposure for organisms in adjacent terrestrial and aquatic habitats.
Runoff: Pyrethroids are known to have low water solubility and tend to bind strongly to soil and organic matter. However, during rainfall or irrigation events, the chemical can be transported while adsorbed to eroded soil particles, contaminating nearby aquatic ecosystems. This is a significant exposure route for aquatic organisms.
For pyrethroids in general, these pathways can lead to the contamination of surface water, sediment, and soil, creating exposure risks for a wide range of non-target species, from insects and soil invertebrates to fish and amphibians. herts.ac.ukepa.gov
Assessment of Bioaccumulation and Biomagnification Potential in Environmental Food Webs
Bioaccumulation is the process by which a chemical builds up in an individual organism's tissues over time, while biomagnification is the increasing concentration of that chemical at successively higher levels in a food chain. A key indicator for predicting bioaccumulation potential is the octanol-water partition coefficient (Kow), typically expressed as its logarithm (log Kow). chemsafetypro.com Substances with a high log Kow are more lipophilic ("fat-loving") and have a greater tendency to accumulate in the fatty tissues of organisms. epa.gov Chemicals with very high log Kow values (e.g., >4.5) are often considered to have a potential to bioconcentrate in living organisms. chemsafetypro.com
Specific experimental or estimated log Kow values for this compound are not available in the reviewed scientific literature. Without this critical piece of data, a formal assessment of its bioaccumulation and biomagnification potential cannot be performed. For other pyrethroids, the potential to bioaccumulate exists due to their lipophilicity, although this can be offset by the ability of many organisms to metabolize them. The absence of data for this compound represents a significant gap in understanding its environmental risk profile.
Ecosystem-Level Responses and Community Structure Alterations
Pyrethroid insecticides, due to their broad-spectrum activity, can have significant impacts on the structure and function of non-target communities, particularly in aquatic ecosystems. Studies on pyrethroids such as cypermethrin (B145020) and permethrin (B1679614) have demonstrated that contamination can lead to:
Direct Toxicity to Sensitive Species: Aquatic invertebrates, especially crustaceans and insects, are highly susceptible to pyrethroids. The introduction of these insecticides into a water body can cause a rapid decline in populations of sensitive zooplankton and macroinvertebrates.
While no specific studies on the ecosystem-level effects of this compound were identified, its shared mode of action with other pyrethroids suggests a potential for similar direct and indirect impacts on aquatic and terrestrial communities should exposure occur.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | CAS Number | Type |
|---|---|---|
| This compound | 75867-00-4 | Pyrethroid Insecticide |
| Beta-cyfluthrin | 68359-37-5 | Pyrethroid Insecticide |
| Cyfluthrin (B156107) | 68359-37-5 | Pyrethroid Insecticide |
| Cypermethrin | 52315-07-8 | Pyrethroid Insecticide |
| Fenpropathrin | 64257-84-7 | Pyrethroid Insecticide/Acaricide |
Resistance Mechanisms and Management Strategies in Target Pest Populations
Biochemical Mechanisms of Resistance
Biochemical resistance involves specific genetic changes that allow an insect to either break down the insecticide more effectively or reduce the sensitivity of the insecticide's molecular target.
Metabolic resistance is a primary defense mechanism where insects detoxify or destroy the insecticide at a faster rate than susceptible individuals. usda.govpesticidestewardship.org This is often achieved through the overexpression or increased efficiency of specific detoxification enzymes. nbinno.com Three major enzyme superfamilies are implicated in the metabolic resistance to pyrethroids such as fenfluthrin (B1232568):
Cytochrome P450 Monooxygenases (P450s): These enzymes are a major contributor to insecticide detoxification. nih.govnih.gov Overexpression of P450 genes can lead to higher levels of the enzymes, which then metabolize this compound into less toxic, more easily excreted substances. nih.gov The involvement of P450s is often confirmed in laboratory studies where the use of synergists like piperonyl butoxide (PBO), a known P450 inhibitor, restores the susceptibility of the resistant insect population to the pyrethroid. nbinno.comnih.gov
Esterases (Carboxylesterases - CCEs): Esterases play a crucial role by hydrolyzing the ester bond present in this compound and other pyrethroids, rendering the insecticide inactive. krishiscience.co.innih.gov Elevated esterase activity, either through gene amplification or changes in gene expression, is a common resistance mechanism in many pest species. nih.gov
Glutathione (B108866) S-Transferases (GSTs): GSTs are another group of enzymes that contribute to the detoxification of insecticides by conjugating them with glutathione, which marks them for excretion. pjoes.comnih.gov Increased GST activity has been linked to pyrethroid resistance in various insect pests. nih.gov
These enzyme systems can act alone or in combination, often conferring broad cross-resistance to different insecticides. usda.gov
Table 1: Key Enzyme Families in Metabolic Detoxification of this compound
| Enzyme Superfamily | Detoxification Mechanism | Examples of Substrates/Inhibitors |
| Cytochrome P450s (P450s) | Oxidative metabolism of the insecticide molecule, making it more water-soluble. nih.gov | Inhibitor: Piperonyl Butoxide (PBO) |
| Esterases (CCEs) | Hydrolysis of the ester linkage in the pyrethroid molecule, inactivating it. krishiscience.co.in | Substrate: α-Naphthyl acetate |
| Glutathione S-Transferases (GSTs) | Conjugation with glutathione to facilitate excretion from the insect's body. pjoes.comnih.gov | Substrate: 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) |
The primary mode of action for this compound and other pyrethroids is the disruption of nerve function by targeting the voltage-gated sodium channels (VGSCs) in the insect's nervous system. herts.ac.uk Target site insensitivity occurs when genetic mutations alter the structure of this channel, reducing its affinity for the insecticide molecule. krishiscience.co.inpjoes.com
This mechanism is famously known as knockdown resistance (kdr). plos.org It is conferred by single nucleotide polymorphisms (SNPs) in the para-type sodium channel gene, which result in amino acid substitutions in the channel protein. researchgate.net These substitutions prevent the pyrethroid from effectively binding to and holding the channel open, thus allowing the nerve to function more normally in the presence of the insecticide. nbinno.com
Several kdr mutations have been identified in numerous pest species worldwide. Some of the most well-documented mutations include:
L1014F: A substitution of leucine (B10760876) (L) with phenylalanine (F) at position 1014. This was one of the first kdr mutations discovered and is widespread among many insect species, conferring resistance to pyrethroids and DDT. researchgate.netnih.govmdpi.com
T929I: A substitution of threonine (T) with isoleucine (I) at position 929. Electrophysiological studies have confirmed that this mutation can decrease the sensitivity of the sodium channel to this compound. researchgate.net
The presence of these mutations can lead to high levels of resistance and is a significant factor in control failures. researchgate.netnih.gov
Table 2: Common Knockdown Resistance (kdr) Mutations Conferring Resistance to Pyrethroids
| Mutation | Amino Acid Change | Associated Cross-Resistance |
| L1014F | Leucine to Phenylalanine | Pyrethroids, DDT researchgate.netnih.gov |
| T929I | Threonine to Isoleucine | Pyrethroids (including this compound), DDT researchgate.net |
| V1016G/I | Valine to Glycine/Isoleucine | Pyrethroids plos.orgnih.gov |
| F1534C | Phenylalanine to Cysteine | Pyrethroids plos.org |
Physiological and Behavioral Resistance Adaptations
Beyond biochemical changes, insects can evolve physiological and behavioral traits that reduce their exposure to this compound.
Penetration Resistance: This involves modifications to the insect's cuticle, making it thicker or altering its composition to slow the absorption of the insecticide. usda.govkrishiscience.co.in While typically conferring a low level of resistance on its own, it can significantly enhance the effects of other mechanisms like metabolic detoxification by reducing the rate at which the insecticide reaches its target site. usda.govpesticidestewardship.org
Behavioral Resistance: Pests may develop avoidance behaviors in response to insecticide application. usda.gov This can include moving away from treated surfaces, reducing feeding time on treated plants, or shifting activity to times or locations where insecticide exposure is minimal. pesticidestewardship.orgnih.gov For instance, mosquitoes might develop a preference for resting outdoors to avoid contact with indoor residual sprays. krishiscience.co.in Studies have shown that resistant insect strains may be more likely to avoid treated surfaces for oviposition (egg-laying) or feeding. nih.govplos.org
Population Genetics and Evolutionary Dynamics of this compound Resistance
The development of resistance is an evolutionary process. Within a large pest population, a few individuals may naturally carry genes (alleles) that confer a slight tolerance to this compound. krishiscience.co.in When the insecticide is applied, these individuals are more likely to survive and reproduce, passing the resistance alleles to their offspring. usda.gov
With each subsequent application, the frequency of these resistance alleles increases in the population's gene pool. krishiscience.co.in The rate of this evolution depends on several factors, including the initial frequency of resistance alleles, the intensity of the selection pressure (i.e., how often the insecticide is used), the pest's reproductive rate, and its migration patterns. usda.gov Over generations, the population can shift from being predominantly susceptible to predominantly resistant, rendering this compound ineffective. krishiscience.co.inucanr.edu
Development of Resistance Management Strategies and Integrated Pest Management (IPM) Integration
To combat the evolution of resistance and preserve the effectiveness of this compound and other insecticides, robust resistance management strategies are essential. These strategies are often integrated into a broader Integrated Pest Management (IPM) framework. tamu.eduucdavis.edu
IPM is an ecosystem-based approach that combines multiple control tactics to manage pests effectively while minimizing economic, health, and environmental risks. umn.edu Key resistance management strategies within an IPM program include:
Insecticide Rotation: This is a cornerstone of resistance management. It involves alternating the use of insecticides with different modes of action (MoA). nbinno.comtamu.edu By rotating this compound (a Group 3A insecticide) with compounds from other classes (e.g., organophosphates, carbamates, neonicotinoids), the selection pressure for any single resistance mechanism is reduced. ucanr.edutamu.edu Insects resistant to one MoA are likely to be susceptible to another. lucidcentral.org
Use of Synergists: As mentioned, synergists like PBO can be formulated with this compound to counteract metabolic resistance by inhibiting P450 enzymes, thereby restoring the insecticide's efficacy. nbinno.comwsu.edu
Monitoring and Thresholds: IPM emphasizes monitoring pest populations and applying insecticides only when they reach a predetermined economic threshold (the point at which control measures are economically justified). tamu.eduumn.edulucidcentral.org This reduces unnecessary insecticide applications and slows the selection for resistance. ucanr.edu
By implementing these strategies, the development of resistance to this compound can be delayed, extending its useful lifespan as a pest control tool. ucdavis.educroplife.org.au
Analytical Methodologies for Fenfluthrin Detection and Quantification
Spectroscopic Detection and Characterization Methods
Mass Spectrometry (MS and MS/MS) for Trace Environmental Analysis
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable tools for the trace analysis of pesticides like Fenfluthrin (B1232568) in environmental samples such as water, soil, and air. These techniques offer high sensitivity and specificity, enabling the identification and quantification of compounds present at very low concentrations azooptics.commdpi.com.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely recognized as a preferred technique for pesticide residue analysis due to its ability to provide both separation and highly selective detection mdpi.comnih.gov. The MS/MS approach, often employing Multiple Reaction Monitoring (MRM), allows for the targeted quantification of specific compounds by monitoring characteristic precursor-to-product ion transitions, thereby minimizing interference from the sample matrix epa.govresearchgate.net. Gas chromatography coupled with mass spectrometry (GC-MS) is also a valuable technique, particularly for volatile or semi-volatile compounds azooptics.com.
For MS-compatible liquid chromatography, it is often necessary to adjust mobile phase components, such as replacing phosphoric acid with formic acid to ensure optimal performance sielc.com. Sample preparation, typically involving Solid Phase Extraction (SPE) or other enrichment techniques, is frequently employed to isolate this compound from complex environmental matrices, reduce interfering substances, and improve analytical sensitivity epa.govresearchgate.netmdpi.com.
While specific detection limits (LODs) and recovery rates for this compound were not detailed in the reviewed literature, general findings for pyrethroids and similar pesticides analyzed by LC-MS/MS in environmental samples provide context for the expected performance:
| Analytical Technique | Matrix | Typical Detection Limit (Range) | Typical Recovery (%) | Notes |
| LC-MS/MS | Water | 0.6–5.4 ng/L | 84–113 | For PFAS compounds; indicative of sensitivity achievable for organic analytes lcms.cz. |
| LC-MS/MS | Water | 0.05–5 µg/L | Not specified | For N-nitrosamines/precursors without SPE; highlights potential without extensive prep researchgate.net. |
| MSPE-HPLC-PDA | Water | 1.43–4.71 ng/mL | 91.3–102.5 | For Propoxur and Fenitrothion; demonstrates effectiveness of MSPE mdpi.com. |
| GC/ECD | Air | 0.1 µg/m³ | 100.15 | For Cypermethrin (B145020); shows high recovery for pyrethroids cdc.gov. |
| GC/MS | Air | ng/m³ range | Very good | For Permethrin (B1679614) and Resmethrin; indicates sensitivity for pyrethroids cdc.gov. |
The molecular weight of this compound (~389.16 g/mol ) is a key parameter for its detection and identification in mass spectrometry vulcanchem.comherts.ac.ukaxios-research.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation and confirmation of organic compounds, including pesticides like this compound, in research settings emerypharma.comirbm.com. It provides detailed information about the molecular structure, including the types of atoms present, their connectivity, and their spatial arrangement.
A comprehensive structural characterization typically involves a suite of NMR experiments:
¹H NMR (Proton NMR): This technique reveals the number, chemical environment, and connectivity of hydrogen atoms within the molecule. Chemical shifts (δ) and signal splitting patterns (multiplicity) are critical for identifying functional groups and neighboring protons emerypharma.commdpi.com.
¹³C NMR (Carbon NMR): ¹³C NMR provides information on the carbon skeleton of the molecule, indicating the number of unique carbon atoms and their electronic environments. However, direct assignment of ¹³C signals often requires complementary techniques emerypharma.com.
2D NMR Techniques:
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically through chemical bonds, thereby revealing proton-proton connectivity emerypharma.com.
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons to which they are attached, facilitating the assignment of carbon signals based on proton assignments emerypharma.com.
¹⁹F NMR (Fluorine NMR): Given this compound's pentafluorobenzyl moiety, ¹⁹F NMR spectroscopy would be highly valuable. Fluorine NMR signals are exceptionally sensitive to their chemical environment, providing direct insights into the fluorinated parts of the molecule beilstein-journals.org.
| NMR Technique | Information Provided | Application in Structural Confirmation |
| ¹H NMR | Chemical shifts, signal multiplicity, integration of proton signals. | Identifies proton environments, neighboring protons, and functional groups. Essential for initial structural assessment. |
| ¹³C NMR | Chemical shifts of carbon atoms. | Confirms the number and types of carbon environments; provides information about the carbon backbone. |
| COSY (2D) | ¹H-¹H correlations indicating spin-spin coupling between adjacent protons. | Maps proton connectivity, confirming which protons are neighbors. |
| HSQC (2D) | ¹H-¹³C correlations for directly bonded atoms. | Assigns carbon signals based on proton assignments, confirming direct atom attachments. |
| HMBC (2D) | Long-range ¹H-¹³C correlations (2-3 bonds). | Establishes connectivity across multiple bonds, crucial for linking molecular fragments and confirming the overall structure, especially around quaternary carbons. |
| ¹⁹F NMR | Chemical shifts and coupling patterns of fluorine atoms. | Directly probes the fluorinated portions of the molecule, sensitive to electronic and structural changes in the pentafluorobenzyl group. |
| Combined NMR Data | Comprehensive set of spectral data covering all atoms and their relationships. | Provides definitive proof of molecular structure, purity, and stereochemistry, often required for regulatory submissions and scientific validation. |
Emerging Analytical Techniques in Environmental Monitoring
The field of environmental analysis is continuously evolving, with new techniques emerging to address the challenges posed by increasingly complex environmental matrices and the detection of novel contaminants. For pesticide monitoring, including compounds like this compound, advancements focus on enhancing sensitivity, selectivity, speed, and reducing sample preparation requirements.
High-resolution mass spectrometry (HRMS) coupled with techniques such as trapped ion mobility spectrometry (TIMS-TOF) represents a significant advancement, offering an additional dimension of separation that can simplify complex sample analyses and improve sensitivity for both targeted and non-targeted screening bruker.com. These technologies enable the identification and characterization of a broader range of chemical species with greater confidence.
Developments in liquid chromatography, particularly LC-MS/MS, continue to push the boundaries of speed and multi-analyte detection capabilities, allowing for the simultaneous analysis of numerous pesticides or other contaminants in a single run mdpi.comnih.govepa.govlcms.czmdpi.com. Concurrently, innovative sample preparation methods, such as magnetic solid-phase extraction (MSPE), are being developed to improve the efficiency, reduce solvent consumption, and minimize matrix effects in trace analysis mdpi.com. The trend towards direct analysis techniques that require minimal sample preparation also aims to streamline workflows and reduce analytical turnaround times. These emerging methodologies are crucial for comprehensive environmental monitoring and risk assessment.
Compound Names Mentioned:
this compound
Computational Chemistry and Molecular Modeling of Fenfluthrin
Molecular Docking and Ligand-Receptor Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This technique is crucial for understanding the mechanism of action of insecticides like Fenfluthrin (B1232568), whose primary targets are voltage-gated sodium channels in the nervous systems of insects.
The process involves creating a three-dimensional model of the target protein and computationally placing the this compound molecule into the protein's binding site. researchgate.net Sophisticated algorithms then explore various possible conformations and orientations of the ligand within the binding pocket, calculating a "docking score" for each pose, which estimates the binding affinity. jmbfs.org A lower binding energy score typically indicates a more stable and favorable interaction.
Research findings from these studies can reveal the specific amino acid residues within the receptor that interact with this compound. These interactions, which can include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for stabilizing the ligand-receptor complex and eliciting the insecticidal effect. youtube.commdpi.com By identifying these key interactions, scientists can understand the structural basis for this compound's potency and selectivity. While specific docking studies on this compound are not widely published, studies on analogous pyrethroids binding to their target sites provide a clear blueprint for how such an analysis would proceed. nih.govresearchgate.net
Table 1: Illustrative Molecular Docking Results of a Pyrethroid with an Insect Sodium Channel This table presents hypothetical data to illustrate typical findings from a molecular docking study.
| Parameter | Value/Description |
|---|---|
| Binding Affinity (kcal/mol) | -9.8 |
| Interacting Amino Acid Residues | Phe1845, Leu1849, Tyr1852, Val1855 |
| Types of Interactions |
|
| Predicted Effect | Stabilization of the open state of the sodium channel, leading to hyperexcitation and paralysis. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgmdpi.com The fundamental principle of QSAR is that variations in the structural or physicochemical properties of molecules within a class will lead to predictable changes in their activity. nih.gov
For this compound, a QSAR study would involve several key steps:
Data Set Preparation: A series of this compound analogues with known insecticidal activities is compiled.
Descriptor Calculation: A wide range of numerical parameters, known as molecular descriptors, are calculated for each analogue. These descriptors quantify various aspects of the molecule's structure, including topological (e.g., connectivity indices), physicochemical (e.g., logP, molar refractivity), and electronic (e.g., dipole moment, orbital energies) properties. nih.gov
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using statistical cross-validation techniques and external test sets of compounds not used in the model's creation. mdpi.com
The resulting QSAR model can be used to predict the activity of newly designed, unsynthesized this compound analogues, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com This rational design approach significantly accelerates the discovery of new pesticides with potentially higher efficacy, improved selectivity, or better environmental profiles.
Table 2: Example of a QSAR Model for Pyrethroid Insecticidal Activity This table presents a hypothetical QSAR equation and its statistical parameters to demonstrate the output of such a study.
| QSAR Model Equation: log(1/LC50) = 0.85(LogP) - 0.12(MW) + 1.54(Jhetp) + 2.11 | |
|---|---|
| Statistical Parameter | Value |
| R² (Coefficient of Determination) | 0.89 |
| Q² (Cross-validated R²) | 0.78 |
| F-statistic | 65.4 |
| Standard Error | 0.25 |
| Descriptor Definitions | |
| LogP | Octanol-water partition coefficient, representing lipophilicity. |
| MW | Molecular Weight. |
| Jhetp | A topological descriptor related to molecular shape and heteroatom distribution. |
Environmental Fate and Transport Modeling and Prediction
Key processes simulated by these models include:
Degradation: The breakdown of the chemical through processes like hydrolysis, photolysis, and biodegradation. nih.gov The output is often expressed as a half-life (DT50) in a specific medium. nih.gov
Transport and Distribution: The movement of the chemical between compartments, governed by properties like vapor pressure, water solubility, and sorption coefficients (e.g., the organic carbon-water (B12546825) partition coefficient, Koc). cdc.govresearchgate.net
Models such as fugacity-based multimedia environmental models can predict the likely concentration of this compound in different environmental media following its application. exlibrisgroup.com This predictive capability is vital for regulatory agencies in performing environmental risk assessments and for developing strategies to mitigate potential adverse effects. Studies on other pyrethroids have shown that factors like soil moisture, organic matter content, and temperature significantly affect their persistence, highlighting the parameters that are critical for accurate modeling. nih.gov
Table 3: Predicted Environmental Fate Parameters for a Typical Pyrethroid This table shows representative data generated by environmental fate models.
| Parameter | Compartment | Predicted Value |
|---|---|---|
| Degradation Half-Life (DT50) | Soil | 60 days |
| Water | 45 days | |
| Sediment | 180 days | |
| Sorption Coefficient (Koc) | Soil/Sediment | 100,000 L/kg |
| Henry's Law Constant | Air-Water Interface | 0.05 Pa·m³/mol |
| Predicted Primary Sink | Environment | Soil and Sediment |
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. wikipedia.orgresearchgate.netnih.gov DFT is a computational method that calculates the electron density of a molecule to determine its energy and other electronic properties, providing a fundamental understanding of its chemical behavior. esqc.orgyoutube.com
For this compound, DFT calculations can provide valuable insights into:
Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule.
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability; a larger gap implies higher stability. nih.gov
Reactivity Descriptors: DFT can be used to calculate conceptual DFT descriptors such as electronegativity, chemical hardness, and electrophilicity. nih.govmdpi.com These descriptors help predict how a molecule will behave in a chemical reaction, identifying which parts of the molecule are likely to be sites for nucleophilic or electrophilic attack. videleaf.comnih.gov
Charge Distribution: Mapping the electrostatic potential (MEP) onto the molecular surface reveals the distribution of positive and negative charges, indicating regions that are prone to interacting with other polar molecules or receptor sites.
This information is invaluable for understanding the intrinsic reactivity of this compound, which influences its mechanism of action, metabolic pathways, and degradation processes. mdpi.com
Table 4: Representative Quantum Chemical Descriptors for a Pyrethroid Molecule (Calculated via DFT) This table provides examples of data obtained from DFT calculations.
| Descriptor | Symbol | Value (Illustrative) | Significance |
|---|---|---|---|
| Energy of HOMO | EHOMO | -6.5 eV | Represents electron-donating ability. |
| Energy of LUMO | ELUMO | -1.2 eV | Represents electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 5.3 eV | Indicates chemical stability and reactivity. |
| Electronegativity | χ | 3.85 eV | Measures the ability to attract electrons. |
| Chemical Hardness | η | 2.65 eV | Measures resistance to change in electron distribution. |
| Global Electrophilicity Index | ω | 2.79 eV | Quantifies the electrophilic nature of the molecule. |
Future Directions and Emerging Research Areas in Fenfluthrin Studies
Exploration of Sustainable Alternatives and Synergies with Integrated Pest Management (IPM)
Integrated Pest Management (IPM) is an environmentally sensitive approach to pest control that combines multiple strategies to minimize reliance on chemical pesticides. synergypestco.com Future research is actively exploring how pyrethroids such as fenfluthrin (B1232568) can be used more judiciously and synergistically within IPM frameworks.
Key Research Thrusts:
Synergistic Combinations: Studies are investigating the combined use of low doses of pyrethroids with biological control agents. For instance, research has shown synergistic effects between the entomopathogenic fungus Beauveria bassiana and the pyrethroid alpha-cypermethrin against the beetle Tenebrio molitor. nih.gov The timing and sequence of application are critical; synergy was observed when the fungus was applied more than 48 hours before the insecticide, suggesting that pest control strategies could involve initial treatment with a biocontrol agent followed by a low-dose pyrethroid application. nih.gov Similarly, baculoviruses, which are highly specific insect viruses, can be used in combination with synthetic insecticides to overcome their slow speed of action and manage pest resistance. mdpi.commdpi.com
Habitat Modification: As a primary pest control strategy, modifying the habitat to be less favorable for pests is a cost-effective method with low environmental risk. synergypestco.com This can include simple measures like moving firewood away from foundations or managing surrounding vegetation.
By integrating this compound into a broader IPM strategy, its application can be more targeted and effective, reducing the potential for resistance development and impact on non-target organisms.
Research into Novel Delivery Systems for this compound-Related Compounds
A significant area of innovation lies in the development of novel delivery systems that can control the release of pyrethroids, enhance their effectiveness, and reduce environmental contamination. Conventional application methods can be inefficient, leading to excessive use and pollution. researchgate.net
Emerging Delivery Technologies:
Nanoencapsulation: This technology involves enclosing the active pesticide ingredient within nanoscale carriers. researchgate.net Nanoencapsulation allows for the controlled and targeted release of agrochemicals, which can improve efficacy and lower the required application amounts. researchgate.net
Polymeric Nanoparticles and Liposomes: These are specific types of nanocarriers being explored for pesticide delivery. researchgate.netnih.gov Liposomes, which are spherical vesicles with a lipid bilayer, can be used as drug delivery systems. youtube.com Polymeric nanoparticles offer a versatile platform for encapsulating and releasing compounds like this compound in a controlled manner. mdpi.com
Nanoemulsions: These are dispersions of oil and water with droplet sizes in the nanometer range. They can improve the solubility and stability of pesticides, leading to more effective formulations. researchgate.net
These advanced delivery systems promise to make the use of pyrethroids more precise, targeting pests directly while minimizing exposure to the wider environment.
Applications of Advanced Materials and Nanotechnology in this compound Research
Nanotechnology and advanced materials are poised to revolutionize many aspects of pesticide science, from formulation to detection. mdpi.com By operating at the nanoscale, researchers can engineer materials with unique properties tailored for specific applications in pest management.
Key Applications:
Targeted Delivery: Nanoparticles can be designed to carry and deliver pesticides to a specific site of action, such as a particular part of a plant or directly to the target pest. nih.gov This targeted approach enhances the therapeutic efficacy of the compound while minimizing side effects on non-target organisms. nih.gov
Improved Formulations: Nanomaterials can improve the physical and chemical properties of pesticide formulations. They can increase the solubility and stability of active ingredients, making them more effective and extending their shelf life. nih.gov
Nanosensors for Detection: A critical aspect of responsible pesticide use is monitoring for residues in the environment. Advanced materials are being used to develop highly sensitive nanosensors for the rapid and accurate detection of pyrethroid contaminants in soil, water, and food products.
The integration of nanotechnology offers a pathway to creating "smart" pesticides that are more efficient, targeted, and environmentally compatible.
Global Environmental Monitoring and Surveillance Methodologies for Pyrethroid Contaminants
The widespread use of pyrethroids necessitates robust global monitoring and surveillance programs to understand their environmental fate and impact. nih.govresearchgate.net Pyrethroids have been detected in various environmental compartments worldwide, including soils, water, and sediments, which act as a major sink for these hydrophobic compounds. nih.govsiu.edu
Effective monitoring relies on sensitive and selective analytical methods to detect trace levels of these compounds in complex environmental samples. nih.govamericanlaboratory.com The rapid metabolism of pyrethroids in organisms also makes it useful to monitor for their metabolites in biological samples like urine. nih.gov
Common Analytical Techniques for Pyrethroid Monitoring:
| Analytical Technique | Abbreviation | Detector(s) | Typical Use | Detection Limits |
| Gas Chromatography | GC | Electron Capture Detector (ECD), Mass Spectrometry (MS) | Analysis of volatile and semi-volatile pyrethroids in environmental and biological samples. nih.govnih.gov | High sensitivity, with detection limits in the ng/m³ range for air and µg/L (ppb) range for water. nih.gov MS provides high selectivity against complex matrices. americanlaboratory.comnih.gov |
| High-Performance Liquid Chromatography | HPLC | Ultraviolet (UV) Detector | Separation and detection of pyrethroid compounds in various samples. nih.gov | Provides good sensitivity for pyrethroid analysis. nih.gov |
Ongoing global surveillance using these advanced analytical methods is crucial for assessing the environmental risk of pyrethroid contaminants and informing regulatory decisions. siu.edu
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for evaluating Fenfluthrin’s insecticidal efficacy in controlled laboratory settings?
- Methodological Answer: Use dose-response assays with standardized insect populations (e.g., Helicoverpa armigera larvae) under controlled temperature (25±1°C) and humidity (70±5%). Include positive controls (e.g., cypermethrin) and negative controls (solvent-only treatments). Measure mortality rates at 24-, 48-, and 72-hour intervals, and calculate LD50 values using probit analysis. Validate results with triplicate trials and statistical tests (e.g., ANOVA with post-hoc Tukey) to account for biological variability .
Q. How can researchers determine this compound’s stability in environmental matrices (e.g., soil, water) for ecotoxicology studies?
- Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 230 nm) to quantify this compound degradation. Prepare spiked samples at environmentally relevant concentrations (e.g., 0.1–10 ppm) and incubate under simulated field conditions (varying pH, UV exposure). Use mass spectrometry (LC-MS/MS) to identify degradation byproducts. Include recovery experiments (80–120% acceptable range) to validate extraction efficiency .
Q. What are the best practices for synthesizing and characterizing this compound isomers in structural studies?
- Methodological Answer: Separate cis/trans isomers via chiral column chromatography (e.g., Chiralcel OD-H) and confirm configurations using nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H and <sup>13</sup>C). Compare retention times and spectral data to commercially available standards. Report enantiomeric excess (ee) ≥95% for biologically active isomers, and validate purity via melting point analysis and elemental composition .
Advanced Research Questions
Q. How do enantiomer-specific differences in this compound isomers impact neurotoxic activity in resistant insect populations?
- Methodological Answer: Compare LD50 values of 1R,trans- and 1R,cis-Fenfluthrin against pyrethroid-resistant (Pyr-R) strains using voltage-clamp electrophysiology to assess sodium channel binding kinetics. Resistance ratios (RR) can be calculated as RR = LD50(resistant strain)/LD50(susceptible strain). For example, this compound isomers show low RR (2.75–2.85) in Pyr-R H. armigera, whereas cypermethrin exhibits RR >58 .
Q. What statistical approaches resolve contradictions in this compound toxicity data across studies?
- Methodological Answer: Apply meta-analysis with random-effects models to account for heterogeneity in experimental designs (e.g., species, exposure duration). Use funnel plots to detect publication bias and sensitivity analysis to exclude outliers. For isomer-specific discrepancies (e.g., LD50 variance between cis/trans isomers in MDP vs. PP compounds), conduct molecular docking simulations to identify binding affinity differences at target sites .
Q. How can researchers optimize in vitro models to study this compound’s metabolic pathways in non-target organisms?
- Methodological Answer: Use hepatic microsomes from model organisms (e.g., zebrafish, rats) incubated with this compound (1–100 µM) and NADPH cofactor. Quantify metabolites via LC-HRMS and identify cytochrome P450 isoforms using chemical inhibitors (e.g., ketoconazole for CYP3A4). Validate findings with in vivo studies measuring urinary metabolite excretion .
Data Management & Reproducibility
Q. What protocols ensure reproducibility of this compound bioassay data across laboratories?
- Methodological Answer: Standardize insect rearing conditions (diet, temperature), solvent carriers (e.g., acetone), and application methods (topical vs. residual exposure). Publish raw data (mortality counts, solvent controls) in supplementary files with metadata (e.g., insect strain origin, assay dates). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing .
Q. How should contradictory results on this compound’s environmental persistence be addressed in meta-analyses?
- Methodological Answer: Stratify data by environmental compartment (soil, water) and degradation mechanisms (hydrolysis, photolysis). Use mixed-effects regression to adjust for covariates (pH, organic matter content). Report confidence intervals and effect sizes (e.g., Hedges’ g) to quantify uncertainty. Cross-reference with field studies to validate lab-based predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
